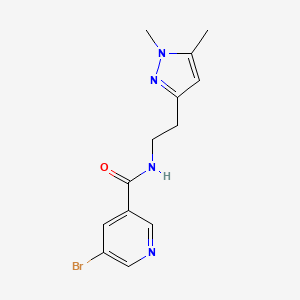

5-bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)nicotinamide

Description

5-Bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)nicotinamide is a heterocyclic compound featuring a nicotinamide backbone substituted with a bromine atom at the 5-position and a 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl group at the amide nitrogen. This structure combines a pyridine ring (nicotinamide) with a pyrazole moiety, linked via an ethyl chain. Such structural attributes make it a candidate for pharmaceutical and materials science research, particularly in targeting enzymes or receptors reliant on aromatic stacking or hydrogen bonding .

Properties

IUPAC Name |

5-bromo-N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN4O/c1-9-5-12(17-18(9)2)3-4-16-13(19)10-6-11(14)8-15-7-10/h5-8H,3-4H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLESRVUYGGOTNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CCNC(=O)C2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)nicotinamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological mechanisms, and findings from various studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : CHBrNO

- Molecular Weight : 323.19 g/mol

- CAS Number : 2034260-44-9

The structure features a pyrazole ring substituted with dimethyl groups and an ethyl chain linked to a nicotinamide moiety, which may influence its interaction with biological targets.

Anticancer Activity

Recent studies indicate that pyrazole derivatives, including this compound, exhibit significant anticancer properties. The compound's mechanism of action appears to involve:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.

- Signal Transduction Modulation : The compound could modulate pathways that regulate cell growth and apoptosis.

Case Study : A series of pyrazole derivatives were tested against various cancer cell lines, revealing that compounds with similar structures showed IC values ranging from 3.25 mg/mL to 49.85 µM against Hep-2 and A549 cells, indicating potent cytotoxic effects (Table 1) .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 1 | Hep-2 | 3.25 |

| 2 | A549 | 26.00 |

| 3 | MCF7 | 12.50 |

Antimicrobial Activity

In addition to anticancer properties, the compound has shown potential as an antimicrobial agent. Preliminary screening against various pathogens demonstrated promising results:

Antifungal Activity : The compound was evaluated for its antifungal properties against Sclerotinia sclerotiorum and Venturia mali, showing effective inhibition with EC values of approximately 10.35 mg/L and 17.01 mg/L respectively .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may bind to the active sites of enzymes involved in tumor growth or microbial metabolism.

- Cell Membrane Disruption : Similar pyrazole derivatives have been noted for their ability to disrupt bacterial membranes, leading to cell lysis .

- Induction of Apoptosis : Studies suggest that certain pyrazoles can induce programmed cell death in cancer cells, enhancing their therapeutic potential .

Research Findings and Future Directions

The exploration of pyrazole derivatives is ongoing, with researchers focusing on optimizing their structures for enhanced potency and selectivity. Recent advancements indicate that modifications to the pyrazole ring or substituents can significantly affect biological activity.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the role of pyrazole derivatives, including 5-bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)nicotinamide, in exhibiting anti-inflammatory properties. Pyrazole compounds are known to inhibit cyclooxygenase enzymes, which are critical in the inflammatory response.

- Case Study : A study demonstrated that pyrazole derivatives could significantly reduce inflammation in animal models, showing promise for developing new non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Potential

The compound's structure suggests it may interact with various biological targets involved in cancer progression. Pyrazole derivatives have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Structural Comparison with Similar Compounds

| Compound ID | Structure | Substituents | Similarity Score | Key Features |

|---|---|---|---|---|

| A644647 (500011-86-9) | Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate | Bromo, ethyl ester, pyrazolo-pyridine fused ring | 0.65 | Bromine at pyridine; ester group enhances solubility |

| A189328 (69722-29-8) | Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate | Amino, ethyl ester, pyridyl group at pyrazole | 0.76 | Amino group enables hydrogen bonding; pyridyl enhances π-π interactions |

| A101763 (321533-62-4) | Methyl 6-(1H-pyrazol-1-yl)nicotinate | Methyl ester, pyrazolyl linked to nicotinate | 0.74 | Methyl ester reduces steric hindrance; direct pyrazole-nicotinate linkage |

- Core Heterocycles : All compounds feature pyridine or pyrazole rings, but the target compound uniquely combines a nicotinamide (pyridine-3-carboxamide) with a pyrazole-ethyl chain. In contrast, A644647 and A189328 utilize pyrazolo-pyridine or pyridyl-pyrazole fused systems.

- Substituents: The bromine at the 5-position of the target compound distinguishes it from A189328 (amino-substituted) and A101763 (unsubstituted pyrazole). The amide group in the target compound replaces ester functionalities in analogs, altering hydrogen-bonding capacity .

Physicochemical Properties

- Hydrogen Bonding: The amide group in the target compound acts as both a donor (-NH) and acceptor (C=O), enabling stronger and more diverse hydrogen-bonding networks compared to ester-containing analogs (e.g., A644647, A101763), which only act as acceptors. This property may influence crystallization behavior and solubility .

- Thermal Stability : The rigid pyrazole ring and ethyl linker may improve thermal stability relative to A101763, which lacks substituents on the pyrazole.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.